molecular formula C9H18O5S B611344 Thiol-PEG3-acid CAS No. 1347750-82-6

Thiol-PEG3-acid

Cat. No.: B611344
CAS No.: 1347750-82-6
M. Wt: 238.3
InChI Key: HWTXXNAQBWZFHL-UHFFFAOYSA-N
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Description

Thiol-PEG3-acid: is a compound that consists of a thiol group and a terminal carboxylic acid group connected by a polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the compound in aqueous media. The thiol group is reactive towards maleimide, orthopyridyl disulfide, vinylsulfone, and transition metal surfaces such as gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide. The length of the PEG chain can be controlled by the amount of ethylene oxide used.

    Introduction of Thiol Group: The thiol group can be introduced by reacting the PEG spacer with thiol-containing reagents such as thiourea or sodium hydrosulfide.

    Introduction of Carboxylic Acid Group: The terminal carboxylic acid group can be introduced by reacting the PEG spacer with carboxylic acid-containing reagents.

Industrial Production Methods: The process is optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiol groups can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: Thiol groups can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Mild oxidants like iodine (I2) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Alkyl halides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Chemistry: Thiol-PEG3-acid is used as a linker in the synthesis of complex molecules and in surface modification techniques. It is particularly useful in the formation of self-assembled monolayers on gold surfaces.

Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. It is also used in the development of biosensors and diagnostic assays.

Medicine: this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the development of targeted therapies and imaging agents.

Industry: In industrial applications, this compound is used in the production of hydrogels, coatings, and adhesives. It is also used in the development of materials with specific surface properties .

Mechanism of Action

Thiol-PEG3-acid exerts its effects through the formation of stable covalent bonds with target molecules. The thiol group reacts with electrophilic groups such as maleimide, orthopyridyl disulfide, and vinylsulfone to form thioether bonds. The carboxylic acid group reacts with primary amines to form amide bonds. These reactions result in the modification of the target molecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

    Thiol-PEG4-acid: Similar to Thiol-PEG3-acid but with a longer PEG spacer.

    Thiol-PEG2-acid: Similar to this compound but with a shorter PEG spacer.

    Thiol-PEG3-amine: Similar to this compound but with an amine group instead of a carboxylic acid group.

Uniqueness: this compound is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The combination of thiol and carboxylic acid groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5S/c10-9(11)1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXXNAQBWZFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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